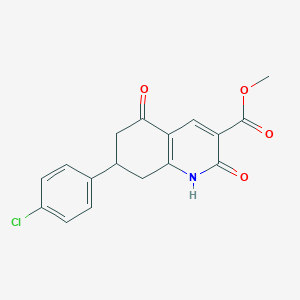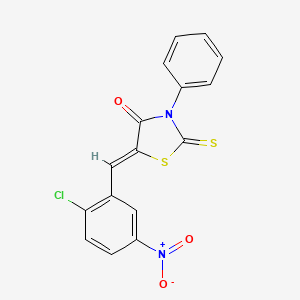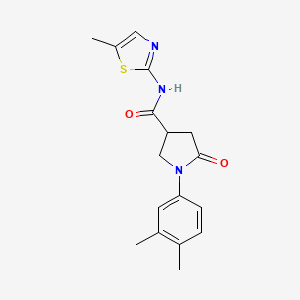![molecular formula C14H15N3O2 B4614076 1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4614076.png)
1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
説明
1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.116426730 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Palladium(II) and Platinum(II) Complexes
Research has shown that benzimidazole ligands, including compounds similar to 1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, have been used to synthesize Palladium(II) and Platinum(II) complexes. These complexes have potential applications as anticancer compounds, with structures elucidated using various physico-chemical techniques, including density functional theory and natural bond orbital analysis. They demonstrate activity against several cancer cell lines, comparable to cis-platin (Ghani & Mansour, 2011).
Crystal and Molecular Structures
The crystal and molecular structures of derivatives of benzimidazole, similar to the compound , have been extensively studied. These compounds often emerge as side products during the synthesis of other agents, like antitubercular drugs. Such studies provide valuable insights into their potential applications in various scientific and medicinal fields (Richter et al., 2023).
Structural and Spectroscopic Studies
Structural and spectroscopic studies on benzimidazole derivatives, including those similar to this compound, have been carried out. These studies, using techniques like X-ray diffraction and NMR spectroscopy, help understand the compound's properties, which can be pivotal in various scientific research areas, including drug design and material sciences (Saral et al., 2017).
Antimycobacterial Properties
Certain benzimidazole analogues, structurally similar to the compound , have been evaluated for their antimycobacterial properties. They are studied for their effectiveness against various strains of mycobacteria, which is critical in developing new treatments for tuberculosis and related infections (Richter et al., 2022).
Anticancer Activity Studies
Benzimidazole derivatives have been synthesized and evaluated for their anticancer potential. Studies involving these compounds, including structure-activity relationship analysis, are essential in discovering new anticancer agents (El‐Shekeil et al., 2012).
DNA Interactions and Antiproliferative Activity
Research on benzimidazole derivatives includes their synthesis and evaluation of interactions with DNA. These compounds are investigated for their intrinsic binding constants and antiproliferative activity, making them potential candidates for therapeutic applications (Settimo et al., 2003).
Anti-Inflammatory and Analgesic Agents
Novel benzimidazole derivatives have been synthesized for potential applications as anti-inflammatory and analgesic agents. These compounds are screened for their cyclooxygenase inhibition and analgesic activities, indicating their potential in pharmaceutical research (Abu‐Hashem et al., 2020).
Antineoplastic and Antifilarial Agents
Benzimidazole carbamates and related derivatives have been explored for their potential as antineoplastic and antifilarial agents. These compounds' synthesis and biological activity evaluation contribute significantly to cancer and parasitic infection research (Ram et al., 1992).
Inhibitors of Mixed-Function Oxidases
Benzimidazole derivatives, including those structurally related to the compound of interest, have been studied as effective inhibitors of mixed-function oxidases. These studies are crucial for understanding how these compounds can modulate enzymatic activities in biological systems (Murray & Ryan, 1983).
Amino Acid Mimetics
Research on the synthesis of imidazoles from benzimidazole derivatives has led to the development of amino acid mimetics. These mimetics have potential applications in biochemistry and pharmaceutical research, particularly in drug design (Zaman et al., 2005).
H1-Antihistaminic Agents
The synthesis of benzimidazole derivatives has led to the development of H1-antihistaminic agents. These compounds have been tested for their efficacy in vitro and in vivo, contributing to the development of new antihistamine drugs (Iemura et al., 1986).
Analgesic, Anti-Inflammatory, and Antimicrobial Activities
Novel benzimidazole analogs have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. Such research is significant in developing new therapeutic agents for various medical conditions (Chikkula & Sundararajan, 2017).
Inhibitors of Human Dihydroorotate Dehydrogenase
Pyrimidine derivatives, including benzimidazole compounds, have been identified as inhibitors of human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This research is vital for developing new antiviral drugs (Munier-Lehmann et al., 2015).
C–H Bond Functionalization
Studies have shown that benzimidazole derivatives can undergo C–H bond functionalization, leading to the synthesis of novel compounds. This area of research is important in organic chemistry and drug development (Kobayashi et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. This research has implications in material science and industrial applications (Yadav et al., 2013).
特性
IUPAC Name |
1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-9-13(18)17-12-6-4-3-5-11(12)15-14(17)16(10)7-8-19-2/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTVAZCJVJJUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4614001.png)
![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4614009.png)
![N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4614014.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4614019.png)
![4-[6-(4-methylphenoxy)hexyl]morpholine](/img/structure/B4614024.png)
![7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4614034.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4614042.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)



![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)
